
Amidepsine A
Übersicht
Beschreibung
Amidepsin A ist ein Pilzmetabolit, der aus der Kulturbrühe des Pilzes Humicola Spezies FO-2942 isoliert wurde. Es ist bekannt für seine inhibitorischen Wirkungen auf Diacylglycerol-Acyltransferase, ein Enzym, das an der Synthese von Triglyceriden aus Diacylglycerol und Acyl-Coenzym A beteiligt ist .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Amidepsin A wird typischerweise aus der Kulturbrühe der Humicola Spezies FO-2942 isoliert. Der Isolierungsprozess umfasst mehrere Schritte, darunter Fermentation, Extraktion und Reinigung . Die Kulturbrühe wird zunächst unter bestimmten Bedingungen fermentiert, gefolgt von einer Extraktion mit organischen Lösungsmitteln wie Methanol oder Ethylacetat. Der Rohextrakt wird dann chromatographischen Verfahren unterzogen, um Amidepsin A zu reinigen .
Industrielle Produktionsmethoden: Die industrielle Produktion von Amidepsin A beinhaltet die großtechnische Fermentation der Humicola Spezies FO-2942. Der Fermentationsprozess wird optimiert, um die Ausbeute an Amidepsin A zu maximieren. Nach der Fermentation wird die Verbindung extrahiert und gereinigt, wobei ähnliche Verfahren wie bei der Laborherstellung angewendet werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Amidepsin A durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse, Veresterung und Oxidation .
Häufige Reagenzien und Bedingungen:
Hydrolyse: Amidepsin A kann unter sauren oder basischen Bedingungen hydrolysiert werden, um seine Bestandteile, Säuren und Alkohole, zu erhalten.
Veresterung: Es kann Veresterungsreaktionen mit Alkoholen in Gegenwart von Säurekatalysatoren eingehen, um Ester zu bilden.
Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Ester, Säuren und oxidierte Derivate, abhängig von den jeweiligen Reaktionsbedingungen und Reagenzien .
Wissenschaftliche Forschungsanwendungen
Chemistry
Amidepsine A serves as a model compound in the study of enzyme inhibition and lipid metabolism. Researchers utilize it to understand the mechanisms of DGAT inhibition, which is vital for developing therapeutic agents targeting metabolic disorders.
Key Findings:
- Inhibition Mechanism: Studies have shown that this compound inhibits both DGAT1 and DGAT2 with an IC50 value of 40 μM, making it a potent candidate for further research into lipid metabolism regulation .
- Structure-Activity Relationship: The compound's structure has been explored to optimize its inhibitory effects on DGAT, leading to insights into the design of more effective inhibitors .
Biology
In biological research, this compound is investigated for its impact on lipid metabolism and potential therapeutic applications in metabolic diseases.
Case Studies:
- Lipid Metabolism: Research indicates that this compound can significantly influence triglyceride levels in cellular models, facilitating studies on obesity and related metabolic disorders.
- Cellular Effects: The compound's lipophilic nature suggests good absorption and distribution within lipid environments, enhancing its effectiveness in biological systems.
Medicine
This compound's inhibitory effects on DGAT make it a promising candidate for treating conditions such as obesity, diabetes, and atherosclerosis.
Clinical Implications:
- Therapeutic Potential: The inhibition of triglyceride synthesis by this compound may offer new avenues for managing hyperlipidemia and associated cardiovascular diseases .
- Drug Development: Its role as a DGAT inhibitor positions this compound as a valuable compound in the development of novel therapeutic agents targeting metabolic pathways.
Industry
In industrial applications, this compound is explored for its potential in drug development and biocatalysis.
Applications:
- Biocatalysts: The compound's ability to inhibit specific enzymes can be harnessed in biotechnological processes aimed at producing bioactive compounds .
- Pharmaceutical Development: As a model for studying metabolic pathways, this compound aids in the discovery and optimization of new drugs targeting lipid-related disorders.
Data Table: Inhibitory Effects of this compound
Compound | Target Enzyme | IC50 Value (μM) | Notes |
---|---|---|---|
This compound | Diacylglycerol acyltransferase 1 (DGAT1) | 40 | Potent inhibitor; significant effects on lipid metabolism |
Diacylglycerol acyltransferase 2 (DGAT2) | 40 | Similar inhibitory profile as DGAT1 |
Wirkmechanismus
The primary mechanism of action of Amidepsine A involves the inhibition of diacylglycerol acyltransferase, an enzyme that catalyzes the formation of triglycerides from diacylglycerol and acyl-coenzyme A . By inhibiting this enzyme, this compound reduces the synthesis of triglycerides, leading to decreased lipid accumulation in cells. This mechanism is particularly relevant in the context of metabolic disorders, where excessive triglyceride synthesis and accumulation can lead to conditions such as obesity and diabetes .
Vergleich Mit ähnlichen Verbindungen
Amidepsine B: Another fungal metabolite with similar inhibitory effects on diacylglycerol acyltransferase.
Roselipins: A group of fungal metabolites that selectively inhibit diacylglycerol acyltransferase 2.
Xanthohumol: A plant-derived compound that inhibits both diacylglycerol acyltransferase 1 and 2.
Uniqueness of Amidepsine A: Unlike some other inhibitors, this compound has been shown to have a significant impact on lipid metabolism, making it a promising candidate for further research and development .
Biologische Aktivität
Amidepsine A is a compound derived from the fungal species Humicola, which has garnered attention for its potential biological activities, particularly as an inhibitor of diacylglycerol acyltransferases (DGAT). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of this compound
Amidepsines are a class of compounds that exhibit a variety of biological activities. This compound, along with other congeners, has been identified as a potent inhibitor of DGAT enzymes, which are crucial in the synthesis of triacylglycerols. The excessive accumulation of triacylglycerols is associated with metabolic disorders such as obesity and diabetes, making DGAT inhibitors like this compound potential therapeutic agents.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of DGAT1 and DGAT2. These enzymes catalyze the final step in triacylglycerol biosynthesis. Inhibition of these enzymes can lead to reduced fat storage and may help in managing obesity and related metabolic disorders.
- IC50 Values : Research indicates that non-glycosylated forms of Amidepsine (including this compound) exhibit IC50 values around 40 μM against both DGAT1 and DGAT2, highlighting their potency as inhibitors .
Production and Isolation
This compound is produced by the fermentation of Humicola sp. FO-2942 under optimized static culture conditions. Studies have shown that the yield can be significantly increased under these conditions, with production levels reaching up to 144 μg/ml after several days .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
- Inhibition Studies : Various studies have confirmed the inhibitory effects on DGAT enzymes, with detailed assays conducted using Raji cells to assess cellular activity .
- Structure-Activity Relationship : The structure of this compound has been elucidated through spectroscopic methods, revealing that it consists of a depsipeptide structure formed from specific benzoic acid derivatives and amino acids .
- Comparative Analysis : In comparative studies, other amidepsines were also tested for their inhibitory effects on DGATs, with non-glycosylated variants showing significantly higher activity compared to glycosylated forms .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Compound | IC50 (μM) | Biological Activity | Notes |
---|---|---|---|
This compound | 40 | Inhibitor of DGAT1 and DGAT2 | Non-glycosylated variant |
Glycosylated Forms | >100 | Very weak or no inhibitory activity | Less effective due to sugar moiety |
Production Yield | 144 μg/ml | Achieved under optimized static culture | Significant increase in yield |
Eigenschaften
IUPAC Name |
2-[[4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO11/c1-13-8-18(10-20(31)23(13)26(33)30-16(4)27(34)35)40-28(36)24-14(2)9-19(11-21(24)32)41-29(37)25-15(3)7-17(38-5)12-22(25)39-6/h7-12,16,31-32H,1-6H3,(H,30,33)(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGKRCPZJSNFEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Amidepsine A?
A1: this compound is a potent and selective inhibitor of diacylglycerol acyltransferase (DGAT) [, ]. DGAT is a key enzyme involved in the final step of triacylglycerol (TAG) synthesis, catalyzing the esterification of diacylglycerol (DAG) with acyl-CoA to form TAG. By inhibiting DGAT, this compound reduces TAG formation [].
Q2: What is the structural characterization of this compound?
A2: this compound is characterized as 2-hydroxy-4-[[2-hydroxy-4-[(2,4-dimethoxy-6-methylbenzoyl)oxy]6-methylbenzoyl]oxy]-6-methylbenzoic acid N-alanine amide []. Unfortunately, the exact molecular formula and weight are not provided in the provided abstracts.
Q3: How does this compound impact triacylglycerol formation in cells?
A3: this compound specifically inhibits TAG formation in living cells []. This was demonstrated in Raji cells, where the compound effectively reduced TAG levels, highlighting its ability to target DGAT activity within a cellular environment.
Q4: Are there other compounds similar to this compound?
A4: Yes, several other amidepsines (B, C, D, and E) have been isolated from the Humicola sp. fungus [, , ]. Amidepsine D is particularly notable as it has been identified as 2,4-di-O-methylgryphoric acid [].
Q5: Has this compound been tested in any disease models?
A5: While the provided abstracts do not detail specific disease models for this compound, research using other DGAT inhibitors, like xanthohumol and Amidepsine D, indicates a potential role for these compounds in regulating angiogenesis, a process important in tumor growth and development []. Further investigation is needed to determine if this compound shares similar properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.